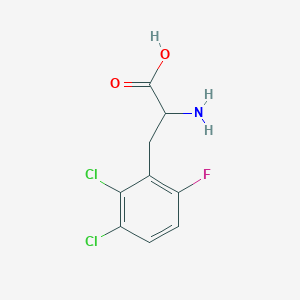
2,3-Dichloro-6-fluoro-DL-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-6-fluoro-DL-phenylalanine is a chemical compound with the CAS Number: 1259973-77-7 . It has a molecular weight of 252.07 and its IUPAC name is 2,3-dichloro-6-fluorophenylalanine . The compound is typically stored at ambient temperature .
Molecular Structure Analysis
The InChI code for 2,3-Dichloro-6-fluoro-DL-phenylalanine is 1S/C9H8Cl2FNO2/c10-5-1-2-6 (12)4 (8 (5)11)3-7 (13)9 (14)15/h1-2,7H,3,13H2, (H,14,15) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
2,3-Dichloro-6-fluoro-DL-phenylalanine is a solid substance . It is stored at ambient temperature . Unfortunately, the web search results did not provide more detailed physical and chemical properties of this compound.Applications De Recherche Scientifique
1. Chromatographic Analysis 2,3-Dichloro-6-fluoro-DL-phenylalanine has been used in the study of ligand-exchange micellar electrokinetic capillary chromatography (LE-MEKC). This method was applied for the simultaneous separation of various fluoro-DL-phenylalanine and hydroxy-DL-phenylalanine (tyrosine) compounds. The research highlights the importance of this compound in chromatographic techniques, particularly in separation sciences (Chen, Lin, Uchiyama, & Hobo, 1998).
2. Study of Antitumor Properties The compound has been utilized in the structure-activity relationship studies of substituted N-benzoyl derivatives of phenylalanine, including fluoro-DL-phenylalanine, in a microbial antitumor prescreen. This research provides insights into how modifications in the benzoyl phenyl ring of fluoro-DL-phenylalanine affect its growth-inhibiting activity, important for developing potential antitumor therapies (Otani & Briley, 1982).
3. Role in Positron Emission Tomography 3,4-dihydroxy-6-[18f]-fluoro-L-phenylalanine, a variant of 2,3-Dichloro-6-fluoro-DL-phenylalanine, has been explored in positron emission tomography (PET) for studying central motor disorders and evaluating brain and other tumors. This shows the compound's significance in neurological and oncological diagnostic imaging (Seibyl, Chen, & Silverman, 2007).
4. Investigation in Molecular Biology In molecular biology, studies on the inhibition of Moloney Murine Leukemia Virus Reverse Transcriptase by N-Tritylamino Acids have incorporated N-trityl derivatives of fluoro-DL-phenylalanine, including 2,3-Dichloro-6-fluoro-DL-phenylalanine. This aids in understanding the enzymatic mechanisms and potential antiviral treatments (Hawtrey et al., 2008).
5. Genetic Studies in Yeast This compound has been instrumental in genetic studies, particularly in isolating mutants of Saccharomyces cerevisiae. The mutants showed altered production of various compounds, providing insights into yeast genetics and potential applications in industrial biotechnology (Fukuda et al., 1991).
6. Radiopharmaceutical Applications It's used in the synthesis of radiopharmaceuticals, such as in the study of a three-step, “one-pot” radiosynthesis of 6-Fluoro-3,4-Dihydroxy-l-Phenylalanine. This showcases its importance in the development of medical imaging agents (Wagner, Ermert, & Coenen, 2009).
Safety and Hazards
Propriétés
IUPAC Name |
2-amino-3-(2,3-dichloro-6-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2FNO2/c10-5-1-2-6(12)4(8(5)11)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMGHUCRDGPXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC(C(=O)O)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-6-fluoro-DL-phenylalanine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2476825.png)

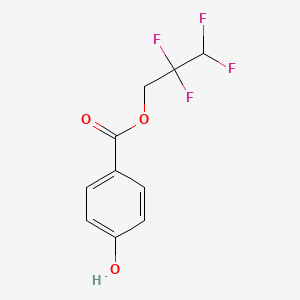
![3-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2476833.png)


![3-chloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide](/img/structure/B2476838.png)
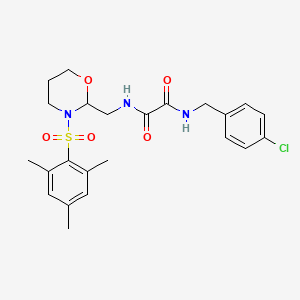
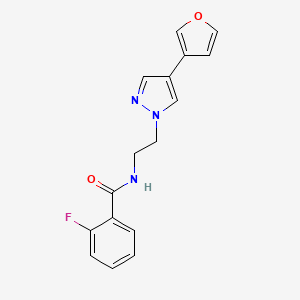
![1-(2,5-difluorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide](/img/structure/B2476842.png)
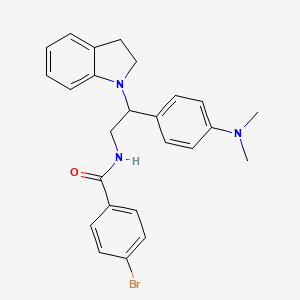
![4-[(Dimethylsulfamoylamino)methyl]-1-(4-methylphenyl)-2-oxopyrrolidine](/img/structure/B2476844.png)
![4-Methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2476847.png)
![3-(2-bromophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2476848.png)